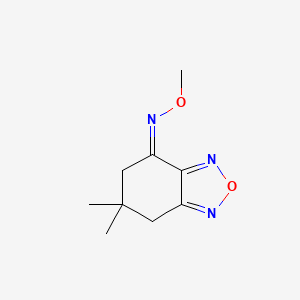![molecular formula C20H19N3O4S B2600966 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide CAS No. 1334369-26-4](/img/structure/B2600966.png)
1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, an oxazole ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through cyclopropanation reactions involving diazo compounds and alkenes.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the type of substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism by which 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring and sulfonamide group are key functional groups that interact with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-methylphenyl)methyl]cyclopropane-1-carboxamide
- 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide
- 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-nitrophenyl)methyl]cyclopropane-1-carboxamide
Comparison: 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. Compared to similar compounds with different substituents on the phenyl ring, this compound may exhibit different reactivity, solubility, and biological activity.
Propriétés
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c21-28(25,26)16-8-6-14(7-9-16)13-22-19(24)20(10-11-20)18-12-17(27-23-18)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUCTUVFWSLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
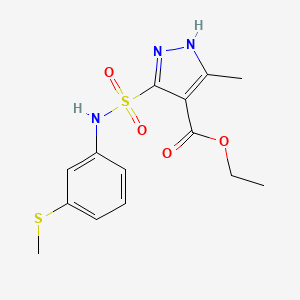
![12-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2600884.png)
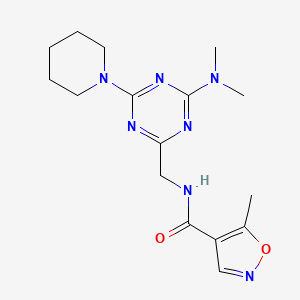
![N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE](/img/structure/B2600890.png)
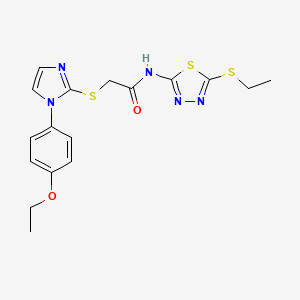
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2600894.png)
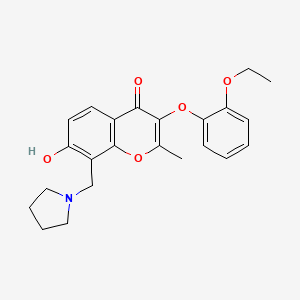

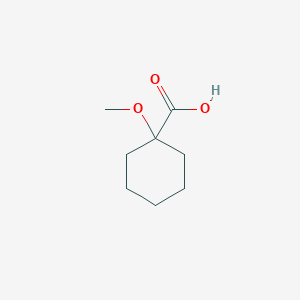

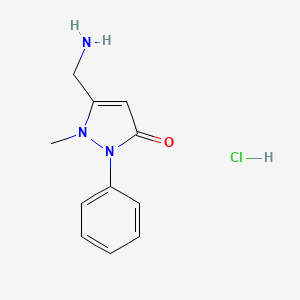
![4-[(6-Chloro-5-fluoropyridin-3-yl)sulfonyl]-3-methylpiperazin-2-one](/img/structure/B2600903.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2600905.png)
